molecular formula C44H76O8Zr2+4 B8117820 (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)

Cat. No.: B8117820
M. Wt: 915.5 g/mol
InChI Key: ZFYQEDADOMFKCQ-USGQAOAFSA-J
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Description

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is a coordination compound where the organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, is bonded to a zirconium ion with a +4 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) typically involves the reaction of zirconium tetrachloride with the ligand (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The ligand can be synthesized through a series of organic reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.

    Substitution: The ligand can be substituted with other ligands in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while reduction may produce zirconium hydrides. Substitution reactions can result in a variety of zirconium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.

Biology and Medicine

The compound has potential applications in biology and medicine, particularly in the development of new drugs and diagnostic agents. Its ability to coordinate with biomolecules can be exploited for targeted drug delivery and imaging.

Industry

In industry, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is used in the production of advanced materials, such as high-performance polymers and ceramics. Its catalytic properties are also utilized in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) involves coordination with target molecules through its zirconium center. This coordination can activate or stabilize the target molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
  • 2,2,6,6-tetramethyl-4-oxohept-3-en-3-olate;zirconium(4+)
  • 2,2,6,6-tetramethyl-5-oxohept-2-en-3-olate;zirconium(4+)

Uniqueness

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is unique due to its specific geometric configuration, which can influence its reactivity and selectivity in various applications. The (Z)-configuration provides distinct steric and electronic properties compared to its (E)-isomer and other similar compounds, making it particularly valuable in certain catalytic and synthetic processes.

Properties

IUPAC Name

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H20O2.2Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+4/p-4/b4*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYQEDADOMFKCQ-USGQAOAFSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zr+4].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Zr+4].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76O8Zr2+4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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